3-(Nonyloxy)aniline
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Overview
Description
3-(Nonyloxy)aniline is an organic compound that belongs to the class of aniline derivatives It consists of an aniline moiety substituted with a nonyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nonyloxy)aniline typically involves the nucleophilic substitution reaction of aniline with a nonyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The general reaction scheme is as follows:
C6H5NH2+C9H19X→C6H4(ONonyl)NH2+HX
where X represents a halide group (e.g., chloride, bromide).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection and temperature control are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Nonyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
3-(Nonyloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 3-(Nonyloxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nonyloxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Aniline: The parent compound, which lacks the nonyloxy group.
3-(Methoxy)aniline: Similar structure but with a methoxy group instead of a nonyloxy group.
3-(Ethoxy)aniline: Contains an ethoxy group in place of the nonyloxy group.
Uniqueness: 3-(Nonyloxy)aniline is unique due to the presence of the long nonyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
55792-48-8 |
---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
3-nonoxyaniline |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13H,2-8,12,16H2,1H3 |
InChI Key |
NHVYWXPUSZZRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
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